molecular formula C14H20O B2528176 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol CAS No. 107772-13-4

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol

Cat. No.: B2528176
CAS No.: 107772-13-4
M. Wt: 204.313
InChI Key: IMKMZBLHCXSUHA-UHFFFAOYSA-N
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Description

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol (CAS: 107772-13-4) is a tertiary alcohol featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) core substituted with a branched alkyl chain. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol . The compound is classified as a liquid at room temperature and is marketed as a versatile small-molecule scaffold for laboratory research, particularly in medicinal chemistry and material science . Key identifiers include:

  • IUPAC Name: 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
  • PubChem CID: 82126257
  • InChIKey: IMKMZBLHCXSUHA-UHFFFAOYSA-N .

The hydroxyl group at the propan-1-ol position and the bulky tetralin moiety contribute to its unique physicochemical properties, such as moderate polarity and steric hindrance, which influence its solubility and reactivity .

Properties

IUPAC Name

2-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h7-9,15H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKMZBLHCXSUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol (CAS: 1082899-83-9)

  • Molecular Formula : C₁₄H₂₀O (same as the target compound).
  • Key Difference : The hydroxyl group is at the propan-2-ol position instead of propan-1-ol.
  • Impact : Altered hydrogen-bonding capacity and steric effects may reduce solubility in polar solvents compared to the target compound .

Tetralin Derivatives with Varied Functional Groups

TH-PHP (2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)hexan-1-one)

  • Molecular Formula: C₁₉H₂₇NO.
  • Key Difference : Replaces the hydroxyl group with a ketone and adds a pyrrolidine ring.
  • Impact: The ketone group increases electrophilicity, making TH-PHP more reactive in nucleophilic addition reactions.

TH-PVP (2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one)

  • Molecular Formula: C₁₈H₂₅NO.
  • Key Difference : Shorter alkyl chain (pentan-1-one vs. hexan-1-one in TH-PHP).
  • Impact : Reduced lipophilicity compared to TH-PHP, which may affect membrane permeability in pharmacological contexts .

Steroid-like and Polycyclic Alcohols

2-((2S,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)propan-2-ol (CAS: 117066-77-0)

  • Molecular Formula : C₁₅H₂₆O.
  • Key Difference : Incorporates an octahydronaphthalene core with additional methyl groups.
  • Impact : Higher molecular weight (222.37 g/mol) and increased steric bulk reduce solubility in aqueous media. The compound’s rigid structure mimics steroid backbones, making it relevant in hormone-mimetic studies .

Amino-Substituted Tetralin Derivatives

7-[Methyl(prop-2-yn-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 96333-06-1)

  • Molecular Formula: C₁₅H₁₉NO.
  • Key Difference: Substitution of the alcohol with a methyl-propynylamino group.
  • Impact: Introduces alkyne functionality, enabling click chemistry applications.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol 107772-13-4 C₁₄H₂₀O 204.31 Tertiary alcohol Lab scaffold, moderate polarity
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol 1082899-83-9 C₁₄H₂₀O 204.31 Tertiary alcohol Reduced solubility vs. target compound
TH-PHP Not available C₁₉H₂₇NO 285.43 Ketone, pyrrolidine Bioactive precursor
2-((2S,4aR)-4a,8-Dimethyloctahydronaphthalen-2-yl)propan-2-ol 117066-77-0 C₁₅H₂₆O 222.37 Tertiary alcohol Steroid-mimetic applications
7-[Methyl(prop-2-yn-1-yl)amino]tetrahydronaphthalen-2-ol 96333-06-1 C₁₅H₁₉NO 229.32 Amino-alkyne Click chemistry, drug design

Biological Activity

2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol (CAS No. 107772-13-4) is an organic compound with potential biological applications. Its structure features a tetrahydronaphthalene moiety, which may influence its biological activity. This article explores the compound's biological properties, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
IUPAC Name 2-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Appearance Liquid

The mechanisms by which compounds like 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol exert their biological effects may include:

  • Induction of Oxidative Stress : The generation of ROS has been linked to the cytotoxic effects observed in related compounds .
  • Impact on Cell Cycle Regulation : Some derivatives have shown the ability to alter cell cycle phases, particularly increasing the G0/G1 phase while decreasing S and G2/M phases .
  • Mitochondrial Dysfunction : Compounds affecting mitochondrial function can lead to apoptosis in cancer cells through mechanisms involving depolarization of mitochondrial membranes and subsequent signaling pathways .

Case Studies and Research Findings

While direct case studies on 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol are scarce, insights can be drawn from related research:

Study on Tetrahydroquinoline Derivatives

In a comparative analysis of tetrahydroquinoline derivatives:

  • Compounds 3a and 5a exhibited significant cytotoxicity across multiple cancer cell lines.
  • The most potent enantiomer (R )-5a demonstrated a notable increase in ROS levels and affected cell cycle dynamics .

This study emphasizes the importance of stereochemistry in determining biological activity and suggests that similar investigations into 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol could yield valuable insights into its therapeutic potential.

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